Cas no 87964-77-0 (5-chloro-2-hydroxy-3-methoxybenzoic acid)

5-Chloro-2-hydroxy-3-methoxybenzoic acid is a substituted benzoic acid derivative characterized by its chloro, hydroxy, and methoxy functional groups. This compound is of interest in organic synthesis and pharmaceutical research due to its versatile reactivity, particularly as an intermediate in the preparation of more complex molecules. The presence of multiple substituents allows for selective modifications, making it valuable for designing bioactive compounds or fine chemicals. Its structural features also contribute to potential applications in coordination chemistry or as a ligand. The compound is typically handled under standard laboratory conditions, with attention to stability and purity for reproducible results in synthetic workflows.
5-chloro-2-hydroxy-3-methoxybenzoic acid structure
87964-77-0 structure
Product Name:5-chloro-2-hydroxy-3-methoxybenzoic acid
CAS No:87964-77-0
MF:C8H7ClO4
MW:202.59178185463
CID:2679108
PubChem ID:676501
Update Time:2025-05-21

5-chloro-2-hydroxy-3-methoxybenzoic acid Chemical and Physical Properties

Names and Identifiers

    • ALBB-035015
    • SCHEMBL4868587
    • 87964-77-0
    • TimTec1_005029
    • F97630
    • Benzoic acid, 5-chloro-2-hydroxy-3-methoxy-
    • AKOS005151394
    • MFCD00508372
    • 5-chloro-2-hydroxy-3-methoxy benzoic acid
    • 5-chloro-2-hydroxy-3-methoxybenzoicacid
    • HMS1548E13
    • XIUGJQARSDULCU-UHFFFAOYSA-N
    • STL582430
    • CS-0360761
    • 5-chloro-2-hydroxy-3-methoxybenzoic acid
    • Oprea1_827269
    • Inchi: 1S/C8H7ClO4/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3,10H,1H3,(H,11,12)
    • InChI Key: XIUGJQARSDULCU-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C(=C(C(=O)O)C=1)O)OC

Computed Properties

  • Exact Mass: 202.0032864g/mol
  • Monoisotopic Mass: 202.0032864g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 197
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 66.8Ų

5-chloro-2-hydroxy-3-methoxybenzoic acid Pricemore >>

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